molecular formula C20H24FN3O2 B4667594 [4-(4-FLUOROBENZYL)PIPERAZINO](5-METHYL-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL)METHANONE

[4-(4-FLUOROBENZYL)PIPERAZINO](5-METHYL-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL)METHANONE

Cat. No.: B4667594
M. Wt: 357.4 g/mol
InChI Key: IWVPBVUVPSCTAW-UHFFFAOYSA-N
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Description

4-(4-FLUOROBENZYL)PIPERAZINOMETHANONE is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a fluorobenzyl group attached to a piperazine ring, which is further connected to a benzisoxazole moiety. The unique structure of this compound makes it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-FLUOROBENZYL)PIPERAZINOMETHANONE typically involves multiple steps, starting with the preparation of the individual components. The fluorobenzyl group can be introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with piperazine. The resulting intermediate is then coupled with a benzisoxazole derivative under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

4-(4-FLUOROBENZYL)PIPERAZINOMETHANONE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

4-(4-FLUOROBENZYL)PIPERAZINOMETHANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-FLUOROBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain enzymes or receptors, while the piperazine and benzisoxazole moieties contribute to its overall activity. The compound may modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(4-FLUOROBENZYL)PIPERAZINOMETHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-(5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2/c1-14-2-7-18-17(12-14)19(22-26-18)20(25)24-10-8-23(9-11-24)13-15-3-5-16(21)6-4-15/h3-6,14H,2,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVPBVUVPSCTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=NO2)C(=O)N3CCN(CC3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(4-FLUOROBENZYL)PIPERAZINO](5-METHYL-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL)METHANONE
Reactant of Route 2
Reactant of Route 2
[4-(4-FLUOROBENZYL)PIPERAZINO](5-METHYL-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL)METHANONE
Reactant of Route 3
Reactant of Route 3
[4-(4-FLUOROBENZYL)PIPERAZINO](5-METHYL-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL)METHANONE
Reactant of Route 4
Reactant of Route 4
[4-(4-FLUOROBENZYL)PIPERAZINO](5-METHYL-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL)METHANONE
Reactant of Route 5
[4-(4-FLUOROBENZYL)PIPERAZINO](5-METHYL-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL)METHANONE
Reactant of Route 6
Reactant of Route 6
[4-(4-FLUOROBENZYL)PIPERAZINO](5-METHYL-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL)METHANONE

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